Thieno[2,3-d]pyrimidine-5-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
thieno[2,3-d]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-7(11)5-2-12-6-4(5)1-8-3-9-6/h1-3H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNLDUFKOYOGAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CSC2=NC=N1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar and Rational Design of Thieno 2,3 D Pyrimidine 5 Carboxylic Acid Analogues
Fundamental Principles of SAR Elucidation in Thienopyrimidine Chemistry
The exploration of structure-activity relationships (SAR) for thieno[2,3-d]pyrimidine (B153573) derivatives is a cornerstone of their development into targeted therapeutic agents. This process involves systematically modifying the core scaffold at various positions and evaluating the resulting changes in biological activity. The goal is to identify key structural features—pharmacophores—that are essential for molecular recognition and binding to a specific biological target, such as an enzyme or receptor. nih.gov
Key principles in the SAR elucidation of thienopyrimidines include:
Isosteric Relationships: The thieno[2,3-d]pyrimidine core is isoelectronic and structurally analogous to naturally occurring purines, which provides a rational starting point for designing molecules that can interfere with biological pathways involving purines. ijacskros.com
Positional Substitution: The biological effect of a substituent is highly dependent on its position on the thieno[2,3-d]pyrimidine ring system. Different substituents at the same position can lead to vastly different activities, and conversely, the same substituent at different positions can also yield divergent outcomes. scielo.br
Pharmacophore Identification: SAR studies aim to map out the essential interactions between the molecule and its target. This includes identifying which parts of the molecule serve as hydrogen bond donors or acceptors, which regions engage in hydrophobic or electrostatic interactions, and the required spatial arrangement of these features. nih.govnih.gov
Target-Specific Modifications: The design strategy is often tailored to a specific enzyme or receptor. For example, in designing kinase inhibitors, modifications are aimed at optimizing interactions with the ATP-binding pocket of the target kinase, such as VEGFR-2 or EGFR. nih.govnih.govnih.gov
Through iterative cycles of design, synthesis, and biological testing, a comprehensive understanding of the SAR is built, which guides the optimization of lead compounds into potent and selective drug candidates. nih.gov
**3.2. Influence of Substituent Variation on the Thieno[2,3-d]pyrimidine-5-carboxylic acid Scaffold
The biological activity of thieno[2,3-d]pyrimidine analogues is profoundly influenced by the nature and position of various substituents on the bicyclic core. Modifications at the pyrimidine (B1678525) and thiophene (B33073) rings, as well as derivatization of functional groups, are key strategies to modulate potency, selectivity, and pharmacokinetic properties.
Substitutions on the pyrimidine portion of the scaffold are critical for tuning the biological profile of thieno[2,3-d]pyrimidine derivatives. The C-2 and C-4 positions are particularly important for establishing key interactions with biological targets.
At the C-2 position , the introduction of different functional groups can significantly impact activity. For instance, studies have explored derivatives featuring 2-mercapto groups, which can be further substituted to create S-glycoside analogues or linked to other heterocyclic rings. nih.govekb.eg In one study, a series of N-(4-(substituted amino)thieno[2,3-d]pyrimidin-2-yl)thiophene/furan-2-carboxamides were synthesized, demonstrating that modifications at C-2 are a viable strategy for developing compounds with antibacterial and antifungal properties. ijacskros.com
The C-4 position is one of the most frequently modified sites in the development of thieno[2,3-d]pyrimidine-based inhibitors. A wide range of substituents, from small amines to bulky cyclic moieties, have been introduced at this position to probe the binding pockets of various enzymes.
For PI3K Inhibition: In the design of PI3K inhibitors, a morpholine (B109124) moiety at the C-4 position was identified as a crucial feature for activity. nih.gov This group forms a key hydrogen bond with the hinge region residue Val851 in the PI3K active site. nih.gov Replacing the 4-chloro precursor with morpholine is a common synthetic step to generate these active compounds. nih.gov
For VEGFR-2 Inhibition: In the development of VEGFR-2 inhibitors, various anilines and cyclic amines have been attached to the C-4 position. nih.gov The nature of the substituent on the aniline (B41778) ring can fine-tune the potency. scielo.br
For Antiproliferative Activity: Studies have shown that introducing piperidino groups or hybrid side chains inspired by drugs like Dasatinib at the C-4 position can lead to potent antiproliferative effects. nih.gov The introduction of a secondary amine, such as morpholine, at C-4 was found to increase cytotoxic activity compared to a primary amine. nih.gov
The table below summarizes findings on C-4 substitutions from various studies.
| Target/Activity | C-4 Substituent | Key Finding | Reference |
| PI3K Inhibition | Morpholine | Essential for hydrogen bonding with Val851 in the hinge region. | nih.gov |
| Antiproliferative | N-Methyl piperazine | Showed increased cytotoxic activity over primary amines. | nih.gov |
| Antiproliferative | Piperidino derivatives | Resulted in compounds with potent cytotoxic activity. | nih.gov |
| Antiproliferative | Substituted Anilines | The position and nature of substituents on the aniline ring significantly alter activity. | scielo.br |
| Microtubule Targeting | N-Methyl moiety | Forms hydrophobic interactions with Alaβ314 and Alaβ352 in the colchicine (B1669291) site. | nih.gov |
In particular, the C-6 position has been a focus for introducing diversity. Studies on thieno[2,3-d]pyrimidine-6-carboxamides have shown that attaching a benzyl (B1604629) carboxamide fragment at this position is beneficial for antimicrobial activity. pensoft.net The activity of these compounds was sensitive to the substituents on the benzyl ring.
| Compound Series | Modification at Thiophene Ring | Observed Effect on Activity | Reference |
| Thieno[2,3-d]pyrimidine-6-carboxamides | N-benzyl-carboxamide at C-6 | Favorable for antimicrobial activity against S. aureus and B. subtilis. | pensoft.net |
| N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides | Unsubstituted or para-methyl/methoxy substituted benzyl ring at C-6 | Showed the highest antimicrobial activity in the series. | pensoft.net |
These findings suggest that the region around the C-5 and C-6 positions of the thiophene ring projects into solvent-exposed areas or specific sub-pockets of target enzymes, where modifications can be made to enhance binding or improve physicochemical properties.
The carboxylic acid functional group is a common feature in drug molecules but can present challenges related to poor membrane permeability and metabolic instability. drughunter.com While specific literature detailing the synthesis and SAR of esters and amides derived directly from this compound is limited, the principles of medicinal chemistry provide a clear framework for its potential derivatization.
Esters and Amides:
Esters are frequently used as prodrugs to improve the oral bioavailability of compounds containing a carboxylic acid. The ester masks the polar carboxylic acid, allowing the molecule to more easily cross cell membranes. Once inside the body, cellular esterases hydrolyze the ester to release the active carboxylic acid.
Amides are another common derivative. Synthesizing a library of amides by coupling the carboxylic acid with various amines allows for extensive exploration of the surrounding chemical space. This can lead to the discovery of new interactions with the biological target that may enhance potency or selectivity. For example, studies on the isomeric thieno[3,2-d]pyrimidine-6-carboxamides have shown this to be a highly effective strategy. acs.org
Bioisosteric Replacements: A bioisostere is a functional group that can replace another while retaining similar biological activity but potentially offering improved pharmacokinetic or physicochemical properties. cambridgemedchemconsulting.com The carboxylic acid group has several well-known bioisosteres. Replacing the C5-carboxylic acid on the thieno[2,3-d]pyrimidine scaffold with one of these groups is a rational drug design strategy.
| Carboxylic Acid Bioisostere | Description | Potential Advantages | Reference |
| Tetrazole (5-substituted-1H-tetrazole) | Maintains a similar pKa (acidity) to a carboxylic acid. | Greater lipophilicity, though this does not always translate to better permeability. | drughunter.com |
| Acyl Sulfonamide | A promising alternative that can better mimic the acidity of carboxylic acids compared to simple sulfonamides. | Increased lipophilicity, enhanced metabolic stability, and resistance to glucuronidation. | drughunter.com |
| 5-oxo-1,2,4-oxadiazole | A less acidic heterocycle compared to tetrazole. | Can improve oral drug absorption by reducing the high acidity that sometimes limits permeability. | drughunter.com |
| Hydroxamic Acid | - | Can act as a chelating group for metal ions in enzyme active sites. | - |
| Squaric Acid Derivatives | (e.g., 3,4-diamino-3-cyclobutene-1,2-dione) | Can serve as a novel, achiral bioisostere of an α-amino acid functionality. | nih.gov |
This approach allows medicinal chemists to address potential liabilities of the carboxylic acid group while preserving the essential binding interactions of the parent molecule. nih.gov
Conformational Analysis and Stereochemical Effects on Biological Activity of this compound Derivatives
The three-dimensional structure and stereochemistry of drug molecules are critical determinants of their biological activity. Conformational analysis and the study of stereoisomers are essential for understanding how thieno[2,3-d]pyrimidine derivatives interact with their biological targets.
The thieno[2,3-d]pyrimidine scaffold itself is a relatively rigid, planar system. However, the substituents attached to this core can have significant conformational flexibility. For instance, the rotation of bonds connecting the core to aryl substituents can be restricted by the introduction of nearby bulky groups, locking the molecule into a specific, more active conformation. nih.gov Crystal structure analysis of various thieno[2,3-d]pyrimidine derivatives has provided detailed insights into their solid-state conformations and the intermolecular hydrogen bonding patterns that stabilize the crystal lattice. researchgate.net Such studies have revealed the presence of specific synthons, like O–H⋯O and N–H⋯N hydrogen bonds, which dictate the molecular arrangement. researchgate.net
Stereochemistry becomes particularly important when chiral centers are introduced into the molecule. The biological activity of enantiomers or diastereomers can differ dramatically, as they will interact differently with the chiral environment of a protein's binding site. In the study of some condensed thieno[2,3-d]pyrimidin-4-ones, reactions with certain aldehydes led to the formation of racemic products containing an asymmetric carbon atom. journalcsij.com This highlights that synthetic routes can generate stereocenters, and the separation and individual testing of these stereoisomers would be a crucial step in lead optimization to identify the most potent and selective isomer.
Molecular docking studies further illuminate the importance of conformation. The predicted binding mode of a ligand in a receptor's active site often shows a specific, low-energy conformation that allows for optimal interactions. For example, docking of 5,6,7,8-tetrahydrobenzo nih.govekb.egthieno[2,3-d]pyrimidines into the colchicine binding site of tubulin showed that the concave structure created by the tricyclic scaffold overlapped well with the target's binding pocket. nih.gov
Pharmacophore Model Development and Lead Optimization Strategies for this compound Analogues
The development of a pharmacophore model is a key step in the rational design and optimization of lead compounds. A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. nih.gov
For thieno[2,3-d]pyrimidine analogues, pharmacophore models are often developed based on the binding mode of a known potent inhibitor within its target's crystal structure. For example, in the design of PI3K inhibitors, the lead compound PI-103 was used as a template. nih.gov The crucial pharmacophoric features identified were:
A hydrogen bond acceptor (the morpholine oxygen) to interact with the hinge region of the kinase. nih.gov
The planar thieno[2,3-d]pyrimidine scaffold to fit within the flat ATP binding site. nih.gov
A hydrogen-bond-donating group (like a phenolic -OH) on an aryl ring at the C-2 position to form additional interactions. nih.gov
Based on such models, lead optimization strategies are employed to improve potency, selectivity, and drug-like properties. Common strategies include:
Structural Modification and Simplification: This involves systematically altering the lead compound. For the PI3K inhibitors, this meant keeping the essential morpholine moiety while modifying the core scaffold and exploring various substitutions on the 2-aryl ring to enhance activity and improve solubility. nih.gov
Bioisosteric Replacement: As discussed previously, replacing a problematic functional group with a bioisostere can improve pharmacokinetic properties. For the thieno[2,3-d]pyrimidine scaffold, isosteric replacement of a pyrimidine-5-carbonitrile with the thieno[2,3-d]pyrimidine ring itself was found to yield good activity in the development of EGFR inhibitors. nih.gov
Hybrid Design: This strategy involves combining structural features from different known inhibitors. For example, a hybrid analogue of the drug Dasatinib was created using a thieno[2,3-d]pyrimidine core, which resulted in a highly potent compound. nih.gov
Computational Guidance: Molecular docking and Quantitative Structure-Activity Relationship (QSAR) models are used to predict the activity of newly designed compounds before synthesis. nih.govmdpi.com This allows chemists to prioritize the synthesis of compounds that are most likely to be active, saving time and resources. For example, docking studies of VEGFR-2 inhibitors helped to rationalize the observed activities and guide further design. nih.gov
Through these iterative cycles of design, synthesis, and evaluation, guided by evolving pharmacophore models, initial hits can be transformed into optimized lead candidates with improved therapeutic potential.
Mechanistic Biological Investigations of Thieno 2,3 D Pyrimidine 5 Carboxylic Acid Derivatives
Antiproliferative and Anticancer Activities
The anticancer potential of thieno[2,3-d]pyrimidine (B153573) derivatives is a primary area of investigation, with research revealing their ability to interfere with cancer cell proliferation and survival through multiple mechanisms. researchgate.net
Targeting Protein Kinases: Epidermal Growth Factor Receptor (EGFR) Inhibition, Phosphoinositide 3-Kinase (PI3K) Modulation, Casein Kinase 2 (CK2) Inhibition, Atypical Protein Kinase C (aPKC) Inhibition
Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer, making them prime targets for therapeutic intervention. google.com Thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of several key protein kinases implicated in tumorigenesis. researchgate.net
Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that plays a vital role in cell growth and proliferation. researchgate.net Certain thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as EGFR inhibitors. nih.gov For instance, one study reported a series of thieno[2,3-d]pyrimidine derivatives with potent inhibitory activity against both wild-type EGFR (EGFRWT) and the T790M mutant (EGFRT790M), which is associated with acquired resistance to some EGFR inhibitors. researchgate.net One of the most active compounds from this series demonstrated IC50 values of 37.19 nM and 204.10 nM against EGFRWT and EGFRT790M, respectively. researchgate.net Another series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, developed based on a thieno[3,2-d]pyrimidine (B1254671) lead compound, also showed significant inhibitory activity against both EGFRWT and EGFRT790M, with the most potent compound exhibiting IC50 values of 0.099 and 0.123 µM, respectively. nih.gov
Phosphoinositide 3-Kinase (PI3K) Modulation: The PI3K signaling pathway is critical for cell growth, survival, and metabolism, and its aberrant activation is common in many cancers. A thieno[2,3-d]pyrimidine derivative has been reported to exhibit significant antitumor efficacy through the inhibition of PI3K. nih.gov
Casein Kinase 2 (CK2) Inhibition: Human protein kinase CK2 is another important target in cancer therapy due to its role in promoting cell growth, proliferation, and suppression of apoptosis. A novel series of (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids has been synthesized and evaluated as CK2 inhibitors. nih.gov The most active compounds in this series, 3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid and 3-{[5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid, displayed potent inhibition of CK2 with IC50 values of 0.1 µM and 0.125 µM, respectively. nih.govmedchem.org.ua These inhibitors were also found to be highly selective for CK2 when tested against a panel of other protein kinases. nih.govmedchem.org.ua
Atypical Protein Kinase C (aPKC) Inhibition: The atypical protein kinase C (aPKC) isoforms, aPKCι and aPKCζ, are involved in regulating cell polarity and have been implicated in vascular permeability associated with certain diseases. nih.gov Thieno[2,3-d]pyrimidines have been identified as ATP-competitive inhibitors of aPKC. nih.gov Based on a known tricyclic thieno[2,3-d]pyrimidine lead compound, a series of derivatives were synthesized to explore their potential in modulating aPKC activity. nih.gov
Table 1: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives against Protein Kinases This is an interactive table, you can sort and filter the data.
| Compound Class | Target Kinase | Most Active Compound Example | IC50 (µM) | Reference |
|---|---|---|---|---|
| Thieno[2,3-d]pyrimidine Derivative | EGFRWT | Compound 5b | 0.037 | researchgate.net |
| Thieno[2,3-d]pyrimidine Derivative | EGFRT790M | Compound 5b | 0.204 | researchgate.net |
| Pyrido[2,3-d]pyrimidin-4(3H)-one Derivative | EGFRWT | Compound 8a | 0.099 | nih.gov |
| Pyrido[2,3-d]pyrimidin-4(3H)-one Derivative | EGFRT790M | Compound 8a | 0.123 | nih.gov |
| (Thieno[2,3-d]pyrimidin-4-ylthio)carboxylic Acid | CK2 | 3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid | 0.1 | nih.govmedchem.org.ua |
| (Thieno[2,3-d]pyrimidin-4-ylthio)carboxylic Acid | CK2 | 3-{[5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid | 0.125 | nih.gov |
Interference with Purine (B94841) Biosynthesis Pathways: Glycinamide (B1583983) Ribonucleotide Formyltransferase (GARFTase) and 5-Aminoimidazole-4-carboxamide (B1664886) Ribonucleotide Formyltransferase (AICARFTase) Inhibition
The de novo purine biosynthesis pathway is essential for the production of purine nucleotides, the building blocks of DNA and RNA. wikipedia.org This pathway is often upregulated in cancer cells to support their rapid proliferation. Two key folate-dependent enzymes in this pathway are glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase). nih.govnih.gov
Certain 6-substituted thieno[2,3-d]pyrimidine derivatives have been discovered to be dual inhibitors of both GARFTase and AICARFTase. nih.govnih.gov One such compound demonstrated inhibition of GARFTase with a Ki of 2.97 µM and AICARFTase with a Ki of 9.48 µM. nih.gov The inhibitory action on these enzymes disrupts the de novo purine biosynthesis pathway, leading to an antiproliferative effect on cancer cells. nih.gov These compounds have shown selective uptake through folate receptors, which are often overexpressed on the surface of cancer cells, providing a basis for targeted cancer therapy. nih.gov
Table 2: Inhibition of Purine Biosynthesis Enzymes by a Thieno[2,3-d]pyrimidine Derivative This is an interactive table, you can sort and filter the data.
| Enzyme Target | Compound Example | Inhibition Constant (Ki) (µM) | Reference |
|---|---|---|---|
| GARFTase | 6-substituted thieno[2,3-d]pyrimidine | 2.97 | nih.gov |
| AICARFTase | 6-substituted thieno[2,3-d]pyrimidine | 9.48 | nih.gov |
Induction of Apoptosis and Cell Cycle Arrest Mechanisms
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells, and its evasion is a hallmark of cancer. Many anticancer agents exert their effects by inducing apoptosis in tumor cells. Thieno[2,3-d]pyrimidine derivatives have been shown to trigger apoptosis and cause cell cycle arrest in various cancer cell lines. nih.govnih.gov
One study found that a specific thieno[2,3-d]pyrimidine derivative arrested the growth of HepG2 liver cancer cells at the G2/M phase of the cell cycle and induced both early and late apoptosis. researchgate.net Similarly, another derivative was reported to induce cell cycle arrest at the G2/M phase in MDA-MB-468 breast cancer cells, with an accumulation of cells in the pre-G1 phase, indicative of apoptosis. nih.gov Further investigation into a potent thieno[2,3-d]pyrimidine derivative revealed its ability to induce apoptosis in MCF-7 breast cancer cells by increasing the levels of pro-apoptotic proteins like BAX, caspase-8, and caspase-9, while decreasing the level of the anti-apoptotic protein Bcl-2. nih.gov In HT-29 colon cancer cells, certain derivatives induced significant early apoptosis, with one compound leading to a 74.9% apoptotic cell population compared to 9.6% in untreated cells. mdpi.com Another compound was found to arrest the PC-3 prostate cancer cell line in the pre-G1 phase of the cell cycle. nih.gov
Microtubule Targeting Effects and Their Biological Implications
Microtubules are dynamic protein filaments that are essential components of the cytoskeleton and play a critical role in cell division, motility, and intracellular transport. nih.gov They are a well-established target for anticancer drugs. A series of 5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidines have been identified as microtubule targeting agents. nih.gov
These compounds were found to inhibit tubulin polymerization, leading to microtubule depolymerization. nih.gov One of the most potent compounds in a studied series exhibited an EC50 of 19 nM for microtubule depolymerizing effects and an IC50 of 9.0 nM for antiproliferative activity in the MDA-MB-435 cancer cell line. nih.gov By disrupting microtubule dynamics, these agents interfere with the formation of the mitotic spindle, leading to cell cycle arrest in mitosis and subsequent cell death.
Mechanisms of Circumventing Drug Resistance
A significant challenge in cancer therapy is the development of drug resistance. Some thieno[2,3-d]pyrimidine derivatives have demonstrated the ability to overcome common mechanisms of drug resistance. For example, certain 5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidine derivatives have been shown to circumvent resistance mediated by P-glycoprotein (Pgp) and βIII-tubulin, two factors that can reduce the efficacy of taxanes, a major class of microtubule-targeting drugs. nih.govnih.gov The ability of these compounds to remain effective in drug-resistant cell lines highlights their potential as valuable additions to the anticancer arsenal.
Antimicrobial Spectrum and Modes of Action
In addition to their anticancer properties, thieno[2,3-d]pyrimidine derivatives have also been explored for their antimicrobial activities. nih.govmdpi.com The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents with novel mechanisms of action. nih.gov
Several thieno[2,3-d]pyrimidinedione derivatives have been synthesized and tested against a range of Gram-positive and Gram-negative bacteria. nih.gov Two compounds, in particular, displayed potent activity against multidrug-resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentrations (MICs) in the range of 2–16 mg/L. nih.gov However, their activity against Gram-negative strains was generally weaker. nih.gov
Other studies have focused on the antifungal properties of these compounds, with some derivatives showing activity against fungi like Piricularia oryzae, the causative agent of rice blast disease. nih.govresearcher.life The antimicrobial mechanism of some thieno[2,3-d]pyrimidine derivatives is thought to involve the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme essential for bacterial tRNA modification. mdpi.compensoft.net For instance, N-(4-((octylamino)methyl)benzyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxamide has been identified as a competitive inhibitor of TrmD with activity against both Gram-positive and Gram-negative bacteria. mdpi.com
Table 3: Antimicrobial Activity of a Thieno[2,3-d]pyrimidinedione Derivative This is an interactive table, you can sort and filter the data.
| Bacterial Strain | Type | MIC (mg/L) | Reference |
|---|---|---|---|
| MRSA | Gram-positive | 2 | nih.gov |
| VISA | Gram-positive | 2 | nih.gov |
| VRSA | Gram-positive | 2 | nih.gov |
| VRE | Gram-positive | 2 | nih.gov |
| S. pneumoniae | Gram-positive | 16 | nih.gov |
Antibacterial Activity Against Gram-Positive (e.g., S. aureus, B. subtilis) and Gram-Negative (e.g., E. coli, P. aeruginosa) Strains
Derivatives of thieno[2,3-d]pyrimidine have demonstrated notable antibacterial efficacy against a spectrum of both Gram-positive and Gram-negative bacteria. Research has revealed that specific structural modifications to the core scaffold can lead to potent antibacterial agents.
A series of thieno[2,3-d]pyrimidinediones were synthesized and evaluated for their antibacterial properties. Two compounds from this series showed potent activity, with Minimum Inhibitory Concentrations (MIC) ranging from 2–16 mg/L against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE). nih.gov One of these agents also displayed moderate activity (16–32 mg/L) against Gram-negative bacteria. nih.gov The serendipitous nature of this discovery means the precise mechanism of action is still under investigation, though inhibition of proteases, kinases, or folate-utilizing enzymes are considered possibilities. nih.gov
Further studies on other derivatives have provided more data on their antibacterial spectrum. For instance, a series of 2-furyl thieno[2,3-d]pyrimidine derivatives showed varied activity. nih.gov Modification of the amine at R1 and the ethyl carboxylate at R2 resulted in compounds with moderate to good antibacterial activity. nih.gov One particular derivative, compound 78g , demonstrated significant antibacterial activity against B. subtilis, E. coli, and P. aeruginosa, comparable to the standard ampicillin. nih.gov
Similarly, N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides have shown promising activity, particularly against the Gram-positive strains S. aureus and B. subtilis. pensoft.net The activity was found to be higher for derivatives with no substituents on the benzene (B151609) ring or those with smaller substituents like methyl or methoxyl groups. pensoft.net Other research highlighted that 2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl]-N-phenylacetamide was effective in inhibiting the growth of S. aureus and B. subtilis. jocpr.com
The creation of hybrid molecules has also been a successful strategy. Combining the thieno[2,3-d]pyrimidine scaffold with a benzimidazole (B57391) moiety yielded compounds with antimicrobial properties against both Gram-positive and Gram-negative bacteria. mdpi.com
Table 1: Antibacterial Activity of 2-furyl thieno[2,3-d]pyrimidine derivatives (Inhibition Zone Diameter in mm/mg Sample). nih.gov
Antifungal Efficacy (e.g., C. albicans, A. niger)
The antifungal potential of thieno[2,3-d]pyrimidine derivatives has also been an area of active investigation. Several studies have reported their efficacy against clinically relevant fungal pathogens.
For example, derivatives of ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)-1,2,4-oxadiazole-3-carboxylate, along with 5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine-4(3H)-thione and its 4-S-alkyl derivatives, have demonstrated activity against Candida albicans. jocpr.com Hybrid compounds incorporating a benzimidazole ring into the thieno[2,3-d]pyrimidine structure also showed inhibitory activity against C. albicans. mdpi.com
A separate study synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their antifungal activity against Piricularia oryzae, the causative agent of rice blast disease, indicating potential applications in agriculture. nih.gov Another investigation into fused pyrimidines found that several synthesized thienopyrimidine compounds displayed inhibitory activity against various fungi. researchgate.net
Table 2: Antifungal Activity of Selected Thieno[2,3-d]pyrimidine Derivatives. jocpr.commdpi.comnih.gov
Antiviral Potential
The structural similarity of thienopyrimidines to purine bases makes them interesting candidates for antiviral drug discovery. nih.govmdpi.com While the broader class of thienopyrimidines has shown antiviral properties, specific investigations into thieno[2,3-d]pyrimidine derivatives are ongoing. nih.govnih.gov For instance, related scaffolds like thieno[3,2-b]pyrroles have been reported as effective inhibitors against arboviruses. researchgate.net The potential of thieno[2,3-d]pyrimidine derivatives as antiviral agents is recognized, though detailed mechanistic studies for this specific subclass are an area of continuing research. nih.govnih.gov
Antituberculosis Applications
Thieno[2,3-d]pyrimidine derivatives have emerged as a promising class of compounds in the search for new antituberculosis drugs. pensoft.net One of the key mechanisms involves the inhibition of novel bacterial targets. Specifically, 4-amino-thieno[2,3-d]pyrimidines have been identified as a new class of selective inhibitors for QcrB, a subunit of the cytochrome bc1 enzyme in the electron transport chain. mdpi.com Blocking this enzyme disrupts oxidative phosphorylation, leading to the death of Mycobacterium tuberculosis cells. mdpi.com
Another important target is the enzyme alanine (B10760859) dehydrogenase. In a study of 2-substituted 5,6,7,8-tetrahydrobenzo jocpr.comnih.govthieno[2,3-d]pyrimidin-4-amine analogues, one compound, 2-ethyl-N-phenethyl-5,6,7,8-tetrahydrobenzo jocpr.comnih.govthieno[2,3-d]pyrimidin-4-amine (5c) , was particularly effective against non-replicating M. tuberculosis. nih.gov This compound demonstrated a 2.7 log reduction in bacteria at a concentration of 10 μg/mL, outperforming both isoniazid (B1672263) (1.2 log reduction) and rifampicin (B610482) (2.0 log reduction) at the same dose. nih.gov The compound also inhibited the M. tuberculosis alanine dehydrogenase enzyme with an IC₅₀ of 1.82 ± 0.42 μM. nih.gov Furthermore, the essential bacterial enzyme tRNA-(N1G37) methyltransferase (TrmD) from M. tuberculosis has been a focus for inhibitor design based on the thienopyrimidinone scaffold. nih.gov
Targeting Bacterial tRNA Methyltransferases (TrmD) and N-acetyltransferases
A significant mechanism underlying the antibacterial activity of thieno[2,3-d]pyrimidines is the inhibition of crucial bacterial enzymes, particularly tRNA (Guanine37-N¹)-methyltransferase (TrmD). pensoft.netmdpi.com This enzyme is essential in many bacterial pathogens, making it an attractive target for new antibiotics. nih.gov
Derivatives of thieno[2,3-d]pyrimidine were among the first series of inhibitors identified for TrmD. mdpi.com Molecular docking studies have consistently shown a high affinity of these compounds for the TrmD active site. pensoft.netmdpi.com One study involving N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides used the crystal structure of TrmD from P. aeruginosa to predict a possible mechanism of action through partial inhibition of the enzyme. pensoft.netresearchgate.net
More detailed structural studies revealed that thienopyrimidinone derivatives can inhibit TrmD through a novel "tyrosine-flipping" mechanism. nih.gov This conformational change, triggered by the inhibitor binding, makes the active site of the P. aeruginosa TrmD inaccessible to its cofactor S-adenosyl-l-methionine (SAM) and likely the tRNA substrate as well. nih.gov
In addition to TrmD, bacterial N-acetyltransferases have also been identified as targets. Thieno[2,3-d]pyrimidine-6-carboxylic acids have been investigated as potential inhibitors of bacterial sugar N-acetyltransferases, which are involved in important cellular processes. pensoft.net
Anti-inflammatory Properties and Molecular Pathways
Thieno[2,3-d]pyrimidine derivatives have been investigated for their anti-inflammatory effects, often targeting key molecules in inflammatory pathways. nih.govnih.gov Research has focused on their ability to modulate the production of pro-inflammatory cytokines.
A study on tetrahydrobenzo jocpr.comnih.govthieno[2,3-d]pyrimidine derivatives found that many of the synthesized compounds exhibited anti-inflammatory activity comparable to controls, specifically by inhibiting the production of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). mdpi.com Structural modifications at the 2 and 3 positions of the pyrimidine (B1678525) ring were explored to enhance this activity. mdpi.com
A more specific molecular pathway was identified for a 5,6,7,8-tetrahydrobenzo jocpr.comnih.govthieno[2,3-d]pyrimidine derivative in the context of autoimmune disease. This compound was found to act as an inhibitor of RORγt, a nuclear hormone receptor that is a key driver for the differentiation of Th17 cells. researchgate.net Since Th17 cells and the cytokine they produce, IL-17A, play a central role in the pathogenesis of inflammatory conditions like lupus nephritis, inhibiting RORγt presents a promising therapeutic strategy. researchgate.net The ability of pyrimidine-containing compounds to inhibit other inflammatory mediators such as iNOS and NF-κB is also a recognized mechanism for their anti-inflammatory action. nih.gov
Neuroprotective and Central Nervous System (CNS)-Related Activities
The therapeutic potential of thieno[2,3-d]pyrimidine derivatives extends to the central nervous system. These compounds have been studied for their potential neuroprotective effects and other CNS-related activities. nih.gov While research in this specific area is still developing, the structural relationship to purines, which play significant roles in the CNS, provides a strong rationale for these investigations. For example, related heterocyclic systems have been designed as modulators of the GABAA receptor to explore treatments for anxiety and convulsions. mdpi.com The broad biological profile of thieno[2,3-d]pyrimidines suggests that their application in treating CNS disorders is a field with potential for future discoveries. nih.gov
Other Pharmacological Activities and Biological Targets
Derivatives of the thieno[2,3-d]pyrimidine scaffold, beyond their primary applications, have been extensively explored for a wide range of other pharmacological activities, revealing a diverse array of biological targets. These investigations have uncovered their potential as inhibitors of various enzyme families, receptor antagonists, and antimicrobial agents, highlighting the versatility of this heterocyclic system in drug discovery.
The structural similarity of thieno[2,3-d]pyrimidines to purines and quinazolines makes them effective bioisosteres capable of interacting with numerous biological macromolecules. nih.gov This has spurred research into their efficacy against cancer, inflammation, and infectious diseases, among other conditions. The following sections detail the key findings in these areas.
A significant area of investigation for thieno[2,3-d]pyrimidine derivatives has been their role as kinase inhibitors, crucial for regulating cellular signaling pathways often dysregulated in diseases like cancer.
Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K/m-TOR pathway is a critical signaling cascade that, when abnormally activated, contributes to cancer cell proliferation and survival. nih.gov Several novel 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives have been designed and synthesized as potent PI3K inhibitors. nih.gov Notably, compound VIb demonstrated significant enzymatic inhibitory activity against PI3Kβ (72% inhibition) and PI3Kγ (84% inhibition), and showed good cytotoxic activity against a panel of NCI 60 cell lines, particularly those with overexpressed PI3K. nih.gov Molecular docking studies have shown that these derivatives can bind to the PI3K active site in a manner comparable to known inhibitors like PI-103. nih.gov
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, and VEGFR-2 is a key mediator of this process. Thieno[2,3-d]pyrimidine derivatives have been developed as VEGFR-2 inhibitors. nih.gov For instance, compound 17f exhibited potent cytotoxic activities against HCT-116 and HepG2 cancer cell lines with IC₅₀ values of 2.80 ± 0.16 µM and 4.10 ± 0.45 µM, respectively. nih.gov This compound also showed high activity against VEGFR-2 with an IC₅₀ value of 0.23 ± 0.03 µM, which is comparable to the standard drug sorafenib. nih.gov
Epidermal Growth Factor Receptor (EGFR) Inhibition: The thieno[2,3-d]pyrimidine scaffold has also been utilized to develop EGFR inhibitors for the treatment of non-small cell lung cancer (NSCLC). nih.gov Some derivatives have shown inhibitory activity against EGFR that exceeds that of the commercially available drug lapatinib. nih.gov For example, a specific thieno[2,3-d]pyrimidine derivative demonstrated powerful cytotoxicity against several cancer cell lines, including colorectal (HCT-116, SW480), ovarian (SKOV3), glioblastoma (U87), and breast (SKBR3) cancer cells, with IC₅₀ values ranging from 3.83 to 11.94 μM through EGFR inhibition. nih.gov
| Compound | Target Kinase | IC₅₀ (µM) | Cell Line | Cytotoxicity IC₅₀ (µM) |
| VIb | PI3Kβ | - (72% inhibition) | NCI 60 | Good activity |
| VIb | PI3Kγ | - (84% inhibition) | NCI 60 | Good activity |
| 17f | VEGFR-2 | 0.23 ± 0.03 | HCT-116 | 2.80 ± 0.16 |
| 17f | VEGFR-2 | 0.23 ± 0.03 | HepG2 | 4.10 ± 0.45 |
| Thieno[2,3-d]pyrimidine derivative II | EGFR | - | HCT-116, SW480, SKOV3, U87, SKBR3 | 3.83 - 11.94 |
Gonadotropin-Releasing Hormone Receptor (GnRH-R) Antagonism: The GnRH-R, a G protein-coupled receptor, is a target for the treatment of hormone-dependent diseases like prostate cancer. nih.gov A series of thieno[2,3-d]pyrimidine-2,4-dione derivatives have been rationally designed, leading to the discovery of compound 21a as a highly potent GnRH-R antagonist. nih.gov This compound displayed a high binding affinity (IC₅₀ = 0.57 nM) and potent in vitro antagonistic activity (IC₅₀ = 2.18 nM) at the GnRH-R. nih.gov
| Compound | Receptor | IC₅₀ (nM) | Activity |
| 21a | GnRH-R | 0.57 (binding) | Antagonist |
| 21a | GnRH-R | 2.18 (functional) | Antagonist |
Inhibition of Purine Biosynthesis Enzymes: The de novo purine nucleotide biosynthesis pathway is essential for cell proliferation and is a target for cancer chemotherapy. Certain 6-substituted thieno[2,3-d]pyrimidine analogs have been identified as dual inhibitors of two key enzymes in this pathway: glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase). nih.gov For example, compound 2 was found to inhibit both GARFTase (Ki of 2.97 μM) and AICARFTase (Ki of 9.48 μM). nih.gov This dual inhibition, combined with potential tumor-selective transport via the folate receptor, makes these compounds promising candidates for further development as anti-cancer agents. nih.gov
| Compound | Enzyme Target | Kᵢ (µM) |
| 2 | GARFTase | 2.97 |
| 2 | AICARFTase | 9.48 |
The thieno[2,3-d]pyrimidine core has also been explored for its antimicrobial properties. uran.uaresearchgate.net By combining the thieno[2,3-d]pyrimidine-4-carboxylic acid scaffold with aminopyrimidine fragments, researchers have developed novel compounds with broad-spectrum antimicrobial activity. uran.ua For instance, N-(pyridin-4-yl)-5,6,7,8-tetrahydro nih.govbenzothieno[2,3-d]pyrimidine-4-carboxamide (2g ) showed a wide range of antimicrobial action, while 5,6-dimethyl-N-(6-methylpyridin-2-yl)thieno[2,3-d]pyrimidine-4-carboxamide (2c ) was particularly effective against Pseudomonas aeruginosa. uran.ua Docking studies suggest that these compounds may exert their effect by inhibiting the TrmD enzyme in bacteria. uran.ua
| Compound | Organism | Activity |
| 2g | Various bacteria | Broad-spectrum antimicrobial |
| 2c | Pseudomonas aeruginosa | Best MIC value against reference strain |
The versatility of the thieno[2,3-d]pyrimidine scaffold is further demonstrated by its activity against other targets. Derivatives have been synthesized and evaluated as inhibitors of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) and sirtuin 2 (SIRT2), with the latter showing neuroprotective effects in an in vitro model of Parkinson's disease. kisti.re.kr Additionally, some derivatives have been investigated as inhibitors of human protein kinase CK2. researchgate.net
Advanced Computational and Theoretical Studies on Thieno 2,3 D Pyrimidine 5 Carboxylic Acid
Molecular Docking Analysis for Ligand-Receptor Interaction Elucidation and Binding Mode Prediction
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For derivatives of the thieno[2,3-d]pyrimidine (B153573) core, docking studies have been instrumental in elucidating binding modes and identifying key interactions with various biological targets.
Researchers have designed and synthesized numerous thieno[2,3-d]pyrimidine derivatives to target critical proteins involved in cancer and infectious diseases. nih.govnih.gov Docking studies have shown that these compounds can effectively fit into the ATP-binding pockets of several protein kinases. For instance, derivatives have been docked into the active sites of Epidermal Growth Factor Receptor (EGFR), both wild-type (WT) and mutant (T790M), to understand their potential as anticancer agents. tandfonline.comnih.govresearchgate.net Similarly, docking against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Janus Kinase 2 (JAK2) has revealed the structural basis for their inhibitory activity. mdpi.comrsc.org
In the context of antimicrobial research, thieno[2,3-d]pyrimidine analogues have been investigated as inhibitors of bacterial tRNA (Guanine37-N¹)-methyltransferase (TrmD), a crucial enzyme for bacterial survival. pensoft.neturan.ua Docking analyses against TrmD from Pseudomonas aeruginosa have helped to understand the binding affinity and conformational poses of these ligands within the inhibitor site. pensoft.neturan.ua These studies consistently highlight the importance of the thieno[2,3-d]pyrimidine nucleus in forming essential hydrogen bonds and hydrophobic interactions with key amino acid residues in the target's active site. cjsc.ac.cn
| Target Protein | PDB Code(s) | Therapeutic Area | Key Findings from Docking Studies |
|---|---|---|---|
| EGFR (WT and T790M) | Not Specified | Anticancer | Thieno[2,3-d]pyrimidine moiety occupies the adenine (B156593) binding pocket, forming critical interactions. tandfonline.comnih.govresearchgate.net |
| VEGFR-2 | Not Specified | Anticancer | Derivatives show binding modes similar to known VEGFR-2 inhibitors like Sorafenib. nih.govrsc.org |
| PI3K (Phosphoinositide 3-kinase) | Not Specified | Anticancer | Compounds designed to fit the PI3K active site, showing binding modes comparable to the PI-103 inhibitor. nih.gov |
| JAK2 (Janus Kinase 2) | 5AEP, 4C62, 3ZMM | Anticancer | Screening indicated a high affinity of the thienopyrimidine scaffold for the JAK2 active site. mdpi.com |
| TrmD (tRNA Methyltransferase) | 5ZHN | Antimicrobial | Derivatives demonstrate varying degrees of affinity, indicating potential for partial inhibition of the enzyme. pensoft.neturan.ua |
Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics
Following molecular docking, Molecular Dynamics (MD) simulations are employed to assess the dynamic stability of the predicted ligand-receptor complexes over time. These simulations provide a more realistic physiological environment, allowing for the evaluation of conformational changes and the energetic landscape of the binding process.
For thieno[2,3-d]pyrimidine derivatives targeting EGFR and VEGFR-2, MD simulations have been conducted for periods up to 100 nanoseconds to confirm the stability of the docked poses. tandfonline.comresearchgate.netrsc.org Analysis of the simulation trajectories, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), confirms that the ligand remains stably bound within the active site without significant conformational changes. rsc.org Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are used to calculate the binding free energy, offering a quantitative measure of binding affinity that often correlates well with experimental cytotoxic effects. ekb.egekb.eg For example, one study found that a compound with a high MM-GBSA value of -20.38 kcal/mol also exhibited the best cytotoxic effect. ekb.eg Essential dynamics analysis has also been used to describe the protein dynamics and confirm the proper binding of the ligand-receptor complex. rsc.org
| Target Protein | Simulation Time | Analysis Performed | Key Findings |
|---|---|---|---|
| EGFR | 100 ns | RMSD, RMSF | Confirmed the precise and stable binding of the thieno[2,3-d]pyrimidine derivative within the EGFR active site. tandfonline.comresearchgate.net |
| VEGFR-2 | 100 ns | RMSD, RMSF, Protein-Ligand Interaction Profiler, PCA | Assessed structural and energetic features, identified 3D interactions, and confirmed proper binding of the complex. rsc.org |
| HIV-1 RT (for thieno[3,4-d]pyrimidine) | 50 ns | Hydrogen Bond Analysis | Showed stable hydrogen bonding with key residues like Lys101, Lys104, and Val106. nih.gov |
| Not Specified (for Cytotoxicity) | Not Specified | MM-GBSA Calculation | Free binding energy calculations correlated well with the observed cytotoxic effects of the compounds. ekb.egekb.eg |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity and Design
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogues.
For thieno[2,3-d]pyrimidine derivatives, 3D-QSAR techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. cjsc.ac.cn These studies generate 3D contour maps that visualize the regions around the molecular scaffold where steric, electrostatic, hydrophobic, and hydrogen-bonding modifications are likely to enhance or diminish biological activity. One study on antitumor thieno[2,3-d]pyrimidines reported robust and predictive CoMFA and CoMSIA models. cjsc.ac.cn A Hologram QSAR (HQSAR) model was also developed, which proved effective in predicting the antitumor activity of this class of compounds. cjsc.ac.cn These models provide crucial insights that can be used to rationally design new derivatives with improved efficacy. cjsc.ac.cn
| QSAR Model | Cross-Validation q² | Non-Cross-Validation r² | Key Insight |
|---|---|---|---|
| CoMFA | 0.621 | 0.959 | Provides a 3D model of steric and electrostatic fields required for antitumor activity. cjsc.ac.cn |
| CoMSIA | 0.522 | 0.961 | Offers a detailed understanding of steric, electrostatic, hydrophobic, and H-bond donor/acceptor fields. cjsc.ac.cn |
| HQSAR | 0.535 | 0.871 | Identifies key atomic fragments and bond connections that contribute to biological activity. cjsc.ac.cn |
| 3D-QSAR (Pharmacophore) | Not Specified | Not Specified | A five-featured pharmacophore model was built to guide the design of new lead structures targeting PDGFR-α. researchgate.net |
Virtual Screening and De Novo Design Approaches for Novel Thieno[2,3-d]pyrimidine-5-carboxylic acid Analogues
The insights gained from docking, MD simulations, and QSAR are integrated into virtual screening and de novo design campaigns to discover novel thieno[2,3-d]pyrimidine analogues. Virtual screening involves searching large chemical databases for molecules that are predicted to bind to a specific target, while de novo design involves constructing novel molecules from scratch based on the structural requirements of the receptor's active site.
The design strategy for new thieno[2,3-d]pyrimidine derivatives often involves a multi-target approach, combining pharmacophores of different inhibitors into a single molecule. nih.gov For instance, researchers have rationally designed hybrids that incorporate the thieno[2,3-d]pyrimidine scaffold (known to inhibit kinases like EGFR and VEGFR2) with functionalities known to inhibit other targets like histone deacetylase (HDAC). nih.gov Other design strategies focus on modifying specific regions of the molecule, such as the hydrophobic head or tail, to optimize interactions within the target's binding pocket. tandfonline.com This has led to the synthesis of new series of compounds targeting kinases like PI3K and EGFR, with some derivatives showing promising inhibitory activities. nih.govtandfonline.com
In Silico Pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling and Optimization
A critical aspect of drug development is ensuring that a compound has favorable ADMET properties. In silico ADMET prediction models are used early in the discovery process to evaluate the drug-likeness of compounds and to identify potential liabilities, thereby reducing late-stage attrition.
For various thieno[2,3-d]pyrimidine derivatives, computational ADMET studies have been carried out to predict their pharmacokinetic profiles. tandfonline.commdpi.comrsc.org These studies often assess compliance with Lipinski's Rule of Five, which predicts oral bioavailability. Predictions for properties such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes (e.g., CYP2D6) are commonly performed. nih.govmdpi.com Toxicity predictions, such as developmental toxicity potential, are also evaluated. nih.gov The results from these in silico analyses have generally indicated high degrees of drug-likeness and safety for many synthesized compounds, supporting their potential for further development. tandfonline.comresearchgate.netrsc.org
| ADMET Property | Prediction Finding | Relevance |
|---|---|---|
| Drug-Likeness (Lipinski's Rule) | Generally good compliance with no violations reported for some series. mdpi.com | Predicts good potential for oral bioavailability. |
| GI Absorption | Predicted to be well-absorbed from the gastrointestinal tract. mdpi.com | Indicates suitability for oral administration. |
| BBB Penetration | Predicted to have low to very low BBB penetration levels for most compounds. nih.gov | Desirable for peripherally acting drugs to minimize CNS side effects. |
| CYP2D6 Inhibition | Predicted to have a non-inhibitory effect against the CYP2D6 enzyme. nih.gov | Suggests a lower risk of drug-drug interactions. |
| Toxicity | Most compounds were predicted to be non-toxic in developmental toxicity models. nih.gov | Indicates a potentially favorable safety profile. |
Translational and Future Research Directions for Thieno 2,3 D Pyrimidine 5 Carboxylic Acid
Exploration of Novel Biological Targets and Disease Indications
While initially explored for a specific set of biological activities, derivatives of the thieno[2,3-d]pyrimidine (B153573) core are now being investigated against a growing array of novel molecular targets, opening up new therapeutic possibilities.
Diversifying Kinase Inhibition: Kinase enzymes remain a primary focus. Research has expanded beyond initial targets to include dual-inhibition strategies and novel kinase families.
EGFR/HER2 Dual Inhibition: Certain thieno[2,3-d]pyrimidine derivatives have been designed as dual inhibitors of both Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), crucial targets in various cancers. nih.gov
PI3K Isoforms: The phosphatidylinositol 3-kinase (PI3K) pathway is critical in cancer cell growth and survival. nih.gov Novel morpholine-based thieno[2,3-d]pyrimidine derivatives have been synthesized to target specific PI3K isoforms, such as PI3Kβ and PI3Kγ, which could lead to more selective cancer therapies. nih.gov
FAK/FLT-3 Dual Inhibition: In a notable example of targeting distinct cancer-related pathways, thieno[3,2-d]pyrimidine (B1254671) derivatives (isomers of the 2,3-d scaffold) have been identified as dual inhibitors of Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT-3), showing potential in treating metastatic cancers and acute myeloid leukemia. theraindx.com
Other Kinases: The scaffold has also been used to develop potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) and has shown activity against FMS-like tyrosine kinase (FLT3), which is implicated in hematopoietic stem cell development and certain leukemias. researchgate.netnih.gov
Beyond Kinases: The therapeutic potential of this scaffold extends well beyond kinase inhibition.
Purine (B94841) Biosynthesis: Researchers have designed 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase), key enzymes in the de novo purine nucleotide biosynthesis pathway, which is a target for anticancer drugs. nih.gov
Microtubule Dynamics: A series of 5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidines have been developed as microtubule targeting agents that bind to the colchicine (B1669291) site, disrupting cell division and showing potent antiproliferative effects. mdpi.com
Other Targets: Other investigated targets include Dihydrofolate Reductase (DHFR) and Phosphodiesterase 4 (PDE4), indicating the scaffold's versatility. rsc.orgresearchgate.net
This expansion of targets is leading to investigations into a wider range of diseases, including various solid tumors like breast, lung, colon, and pancreatic cancers, as well as hematological malignancies. nih.govnih.gov Furthermore, anti-inflammatory, antimicrobial, and antiviral activities continue to be explored, suggesting a broad therapeutic horizon. sci-hub.senih.govpensoft.net
Table 1: Novel Biological Targets for Thieno[2,3-d]pyrimidine Derivatives
| Biological Target | Potential Disease Indication | Reference |
|---|---|---|
| EGFR/HER2 (Dual Inhibitor) | Cancer | nih.gov |
| PI3K (Phosphoinositide 3-kinase) | Cancer, Inflammatory Diseases | nih.govnih.gov |
| FAK/FLT-3 (Dual Inhibitor) | Metastatic Cancer, Acute Myeloid Leukemia | theraindx.com |
| GARFTase/AICARFTase (Dual Inhibitor) | Cancer | nih.gov |
| Microtubule (Colchicine Site) | Cancer | mdpi.com |
| PDE4 (Phosphodiesterase 4) | Inflammatory Diseases | rsc.org |
| DHFR (Dihydrofolate Reductase) | Cancer, Bacterial Infections | researchgate.net |
Development of Prodrug Strategies for Enhanced Pharmacological Profiles
A significant challenge in drug development is optimizing a compound's pharmacokinetic properties, including its solubility, absorption, distribution, metabolism, and excretion (ADME). Prodrug strategies represent a powerful tool to overcome these hurdles. nih.gov A prodrug is an inactive or less active molecule that is converted into the active parent drug within the body. youtube.com
For thieno[2,3-d]pyrimidine derivatives, which can sometimes suffer from poor water solubility or rapid metabolism, the prodrug approach is a key area of future research. nih.govyoutube.com Strategies may include:
Improving Aqueous Solubility: For intravenous administration, poor water solubility is a major formulation obstacle. Attaching a highly polar, water-soluble promoiety, such as a phosphate (B84403) or an amino acid, to the thieno[2,3-d]pyrimidine core can dramatically increase solubility. nih.govyoutube.com This moiety is later cleaved in the body by enzymes like phosphatases or peptidases to release the active drug.
Enhancing Oral Bioavailability: To improve absorption from the gastrointestinal tract, the lipophilicity of a drug can be increased. Ester or amide prodrugs of the thieno[2,3-d]pyrimidine-5-carboxylic acid moiety can be designed to mask the polar carboxylic acid group, facilitating passage across cell membranes. youtube.com Once absorbed, these ester or amide bonds are hydrolyzed by ubiquitous esterase or amidase enzymes in the blood and tissues to regenerate the active carboxylic acid.
Protecting from First-Pass Metabolism: Some drugs are rapidly metabolized in the liver after oral absorption (the "first-pass effect"), reducing the amount of active drug that reaches systemic circulation. A prodrug can be designed to block the metabolic site. For instance, if a specific position on the thieno[2,3-d]pyrimidine ring is susceptible to rapid glucuronidation, that site can be temporarily masked with a promoiety that is later removed at or near the target site. youtube.com
Research in this area focuses on designing linkers and promoieties that provide the desired physicochemical properties while ensuring efficient and clean conversion to the parent drug in vivo. nih.govnih.gov
Integration with High-Throughput Screening and Automated Synthesis for Library Generation
The discovery of novel drug candidates has been revolutionized by high-throughput screening (HTS) and the ability to rapidly synthesize large numbers of related compounds, known as chemical libraries. The thieno[2,3-d]pyrimidine scaffold is well-suited to these modern approaches.
High-Throughput Screening (HTS): Researchers are increasingly testing large libraries of thieno[2,3-d]pyrimidine derivatives against panels of biological targets. For example, new series of these compounds are routinely screened against the NCI-60 panel of human cancer cell lines to identify patterns of activity and potential mechanisms of action. nih.gov This large-scale screening allows for the rapid identification of "hit" compounds that can be optimized into "lead" candidates.
Library Generation: The synthesis of these large libraries is facilitated by robust and efficient chemical reactions. The Gewald aminothiophene synthesis, a common starting point for the thieno[2,3-d]pyrimidine core, is a one-pot reaction that is amenable to creating diverse starting materials. nih.govmdpi.com
Automated and Rapid Synthesis: Modern techniques are being employed to accelerate library synthesis. Microwave-assisted synthesis, for instance, has been shown to produce thieno[2,3-d]pyrimidine derivatives with higher yields and significantly faster reaction times compared to conventional heating methods. nih.goveurekaselect.com Furthermore, advanced platforms like Encoded Library Technology (ELT), which involves screening massive collections of DNA-encoded molecules, have been used to identify potent inhibitors based on the closely related thieno[3,2-d]pyrimidine scaffold, demonstrating the power of these technologies in exploring chemical space around this core structure. acs.org
Advancements in Sustainable and Green Chemistry Synthetic Routes
The pharmaceutical industry is increasingly focused on developing environmentally friendly and sustainable manufacturing processes. Research into the synthesis of this compound and its derivatives reflects this trend.
The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For thieno[2,3-d]pyrimidines, this has led to several innovations:
Microwave-Assisted Synthesis: As mentioned previously, the use of microwave irradiation is a hallmark of green chemistry. It often leads to shorter reaction times, which reduces energy consumption, and can improve reaction yields, meaning less waste is produced per unit of product. nih.goveurekaselect.comresearchgate.net
Greener Solvents and Catalysts: Research is moving towards replacing toxic solvents and reagents with more benign alternatives. This includes exploring the use of heterogeneous catalysts that can be easily recovered and reused, further minimizing waste. researchgate.net
These advancements not only reduce the environmental impact of producing these valuable compounds but can also lead to more cost-effective and efficient manufacturing processes.
Potential in Combination Therapies and Drug Repurposing Strategies
To combat complex diseases like cancer and overcome drug resistance, future strategies will increasingly rely on combination therapies and the repurposing of existing drugs for new indications.
Combination Therapies: The development of resistance to single-agent therapies is a major clinical challenge. Combining drugs with different mechanisms of action can create a synergistic effect and reduce the likelihood of resistance. Thieno[2,3-d]pyrimidine derivatives, with their ability to hit key cancer pathways, are promising candidates for combination regimens. nih.gov For example, a PI3K inhibitor derived from this scaffold could be combined with a standard cytotoxic agent or an immunotherapy drug. The development of dual-target inhibitors, such as the FAK/FLT-3 and EGFR/HER2 inhibitors, is an intrinsic combination strategy, using one molecule to hit two validated targets simultaneously. nih.govtheraindx.com
Drug Repurposing: The broad biological profile of the thieno[2,3-d]pyrimidine scaffold makes it an attractive candidate for drug repurposing. sci-hub.senih.gov A compound initially developed as an anticancer agent might be found to have potent anti-inflammatory or antimicrobial activity. nih.govpensoft.net Given the high cost and long timelines of de novo drug discovery, finding new uses for existing, well-characterized compounds is a highly efficient strategy. As more derivatives are synthesized and screened against diverse biological targets, the potential for repurposing will undoubtedly grow, expanding the therapeutic value of this chemical class.
Q & A
Q. What synthetic methodologies are commonly employed to prepare thieno[2,3-d]pyrimidine-5-carboxylic acid derivatives?
this compound derivatives are typically synthesized via multi-step routes involving:
- Gewald’s thiophene precursors as starting materials for spiro-fused thienopyrimidines .
- Acid-amine coupling reactions using reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIEA (N,N-Diisopropylethylamine) to introduce functional groups (e.g., pyridyl amides) .
- Vilsmeier-Haack conditions for ring rearrangement, though this may lead to undesired products with reduced bioactivity . Key analytical validation includes IR, -NMR, -NMR, and mass spectrometry .
Q. Which biological targets are associated with this compound derivatives?
These derivatives exhibit activity against:
- Kinases : EGFR, CK2, FGFR1, and B-Raf kinases, with spiro-fused derivatives showing hydrogen bonding to Val66 (CK2) and binding energies as low as −10.4 kcal/mol .
- 5-HT3 Receptors : Selective ligands (e.g., compound 32 ) act as competitive antagonists, validated via in vitro functional assays and docking studies .
- Antimicrobial Targets : Pyridyl amides inhibit TrmD enzyme in Pseudomonas aeruginosa, with in vitro MIC values guiding lead optimization .
Q. How are computational methods applied to study thieno[2,3-d]pyrimidine derivatives?
Molecular docking (e.g., AutoDock Vina) is used to:
- Predict binding modes to kinase active sites (e.g., hydrogen bonding with Val66 in CK2) .
- Compare ligand-receptor interactions with reference antagonists (e.g., granisetron for 5-HT3 receptors) .
- Prioritize derivatives for synthesis based on binding energy thresholds (e.g., −8.0 kcal/mol or lower) .
Advanced Research Questions
Q. How can researchers resolve contradictions in kinase inhibition data between spiro-fused and rearranged thieno[2,3-d]pyrimidines?
Spiro-fused derivatives form critical hydrogen bonds (e.g., Val66 in CK2) and exhibit lower binding energies (−10.4 kcal/mol), while Vilsmeier-Haack rearranged products lack hydrogen bonding and show moderate binding (−6.0 to −7.5 kcal/mol) . To address contradictions:
- Conduct free-energy perturbation (FEP) simulations to quantify binding affinity differences.
- Validate with surface plasmon resonance (SPR) to measure kinetic parameters (e.g., ).
- Use X-ray crystallography to resolve structural discrepancies in kinase-ligand complexes.
Q. What strategies optimize synthetic yields of this compound derivatives under Vilsmeier-Haack conditions?
Key parameters include:
- Temperature control : Maintain ≤ 0°C during reagent addition to minimize rearrangement byproducts .
- Solvent selection : Use dichloromethane instead of DMF to reduce side reactions.
- Substituent tuning : Electron-withdrawing groups (e.g., trifluoromethyl) stabilize intermediates and improve yields .
Q. How do thieno[2,3-d]pyrimidine-rhodanine hybrids achieve antioxidant activity comparable to ascorbic acid?
Hybrids like 5c and 5j (IC ~17.5 µg/mL vs. ascorbic acid’s 17.45 µg/mL) leverage:
- Conjugated π-systems for radical scavenging via electron delocalization.
- Thioxothiazolidinone moieties to quench reactive oxygen species (ROS) . Assays like DPPH radical scavenging and FRAP are critical for activity validation.
Q. What experimental and computational approaches validate multi-target kinase inhibition by thieno[2,3-d]pyrimidine derivatives?
- Kinase profiling panels : Test against ≥50 kinases to identify off-target effects.
- Dynamic cross-correlation matrices (DCCM) : Map allosteric interactions in kinase-ligand complexes.
- Dose-response curves : Calculate IC values for primary targets (e.g., EGFR) vs. secondary targets (e.g., FGFR1) .
Methodological Guidance
Designing derivatives for improved 5-HT3 receptor selectivity:
- Introduce 4-methylpiperazinyl or methylthio groups to enhance steric complementarity with the receptor’s hydrophobic pocket .
- Avoid polar substituents (e.g., hydroxyl) that reduce blood-brain barrier permeability.
Evaluating antimicrobial activity against multidrug-resistant pathogens:
- Use broth microdilution assays (CLSI guidelines) to determine MIC values.
- Prioritize derivatives with 2-amino-6-methylpyridine substituents for Pseudomonas aeruginosa selectivity .
Addressing low synthetic yields in acid-amine coupling reactions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
